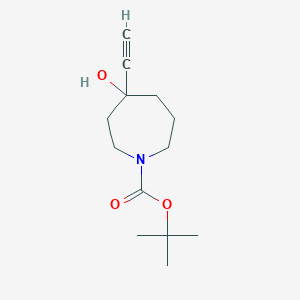

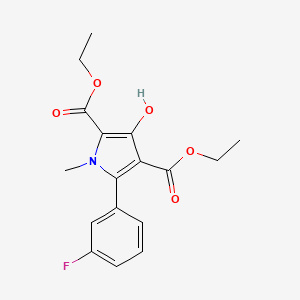

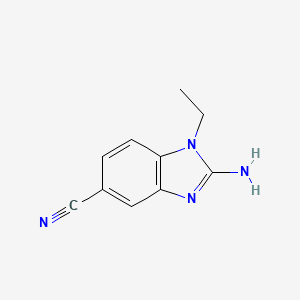

![molecular formula C8H5BrF3N3 B1448208 7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine CAS No. 2091897-13-9](/img/structure/B1448208.png)

7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine

Overview

Description

“7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for “7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is not available in the retrieved data.Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazopyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific chemical reaction analysis for “7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is not available in the retrieved data.Scientific Research Applications

Catalyst in Organic Synthesis

7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is explored for its potential in catalyzing C-N bond-forming cross-coupling reactions. These reactions are pivotal in constructing complex nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The role of such compounds as catalysts in recyclable copper catalyst systems highlights their significance in advancing sustainable and efficient synthetic methodologies (Kantam et al., 2013).

Optical Sensors Development

The compound's derivative structures are utilized in the development of optical sensors due to their ability to interact with light and other molecules in specific ways. Such sensors have applications in detecting and quantifying substances in various environments, ranging from industrial processes to environmental monitoring (Jindal & Kaur, 2021).

Kinase Inhibition for Therapeutic Purposes

Compounds with an imidazo[1,2-a]pyridin scaffold, such as 7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine, are investigated for their potential as kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is associated with diseases such as cancer. By inhibiting specific kinases, these compounds could offer therapeutic benefits in treating various diseases (Scior et al., 2011).

Environmental Chemistry and Pollution Remediation

Research indicates the utility of imidazo[1,2-a]pyridin derivatives in environmental chemistry, particularly in the remediation of pollutants. Their structural attributes allow for the design of novel materials capable of adsorbing or breaking down hazardous substances, offering a promising avenue for mitigating environmental pollution (Ateia et al., 2019).

Antibacterial Agents

The structural framework of 7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is conducive to modifications that yield potent antibacterial agents. Amid the rising challenge of antibiotic resistance, such derivatives offer a platform for the development of new antibiotics with novel mechanisms of action, addressing a critical need in healthcare (Sanapalli et al., 2022).

properties

IUPAC Name |

7-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3N3/c9-4-1-7-14-6(8(10,11)12)3-15(7)2-5(4)13/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRBMQJESPTDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN2C1=NC(=C2)C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Boc-amino)-2-propyl]benzonitrile](/img/structure/B1448127.png)

![5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B1448134.png)

![[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-](/img/structure/B1448142.png)